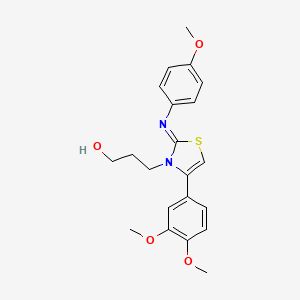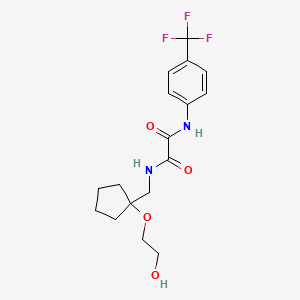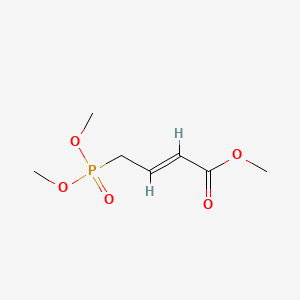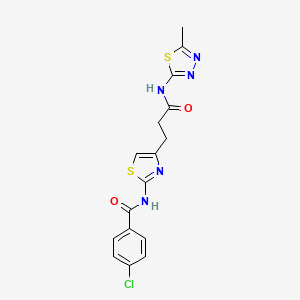
(2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the imidazole family of compounds that have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol is not fully understood. However, it has been shown to interact with various enzymes and proteins in cells, leading to the inhibition of their activity. This inhibition can lead to the disruption of cellular processes, resulting in the observed biological activities.
Biochemical and Physiological Effects
(2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to possess anti-inflammatory properties, reducing inflammation in various tissues. Additionally, it has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
One advantage of using (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol in lab experiments is its wide range of biological activities. It can be used to study various cellular processes, including enzyme activity, protein-protein interactions, and cell signaling pathways. However, one limitation is its potential toxicity. Careful handling and experimentation protocols must be followed to ensure the safety of researchers.
将来の方向性
There are several future directions for the research of (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol. One direction is the development of new drugs based on its chemical structure. Its various biological activities make it a potential candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation. Another direction is the study of its mechanism of action. Understanding how it interacts with various enzymes and proteins can lead to the development of more potent and specific drugs. Finally, more research is needed to determine its safety profile and potential side effects, which are essential for the development of new drugs.
合成法
The synthesis of (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol involves several steps. The first step involves the reaction of 4-bromobenzyl chloride and sodium thiomethoxide in dry toluene to form 2-((4-bromobenzyl)thio)imidazole. The second step involves the reaction of 2-((4-bromobenzyl)thio)imidazole with 4-fluorobenzyl alcohol in the presence of sodium hydride in DMF to form (2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol. This method has been optimized to achieve a high yield of the final product.
科学的研究の応用
(2-((4-bromobenzyl)thio)-1-(4-fluorobenzyl)-1H-imidazol-5-yl)methanol has been studied extensively for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, and antiviral activities. It has also been shown to inhibit the growth of cancer cells and possess anti-inflammatory properties. These properties make it a potential candidate for the development of new drugs to treat various diseases.
特性
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN2OS/c19-15-5-1-14(2-6-15)12-24-18-21-9-17(11-23)22(18)10-13-3-7-16(20)8-4-13/h1-9,23H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXMJXOGLXHHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CN=C2SCC3=CC=C(C=C3)Br)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2620137.png)

![N-(3-chlorophenyl)-4-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}piperidine-1-carboxamide](/img/structure/B2620139.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2620140.png)
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2620141.png)

![3-(4-Methoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2620143.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620144.png)

![Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate](/img/structure/B2620150.png)



![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2620156.png)